Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol

Catalog No.
S12395268
CAS No.
5694-69-9
M.F
C16H16O3
M. Wt
256.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol

CAS Number

5694-69-9

Product Name

Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol

IUPAC Name

phenyl-(2-phenyl-1,3-dioxolan-2-yl)methanol

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

InChI

InChI=1S/C16H16O3/c17-15(13-7-3-1-4-8-13)16(18-11-12-19-16)14-9-5-2-6-10-14/h1-10,15,17H,11-12H2

InChI Key

HAEGULPLPHZWMP-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(C2=CC=CC=C2)C(C3=CC=CC=C3)O

Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol, also known as 2-Phenyl-1,3-dioxolane-4-methanol, is an organic compound characterized by its unique structure that includes a dioxolane ring and a phenyl group. Its molecular formula is C₁₀H₁₂O₃, and it has a molecular weight of approximately 180.20 g/mol. The compound features a methanol group attached to the dioxolane, making it part of a class of compounds known as benzene and substituted derivatives .

  • Acetalization: It can react with aldehydes such as benzaldehyde to form various acetal products. In one study, the reaction was conducted at 100°C for 8 hours, yielding products including (2-phenyl-1,3-dioxolan-4-yl)methanol and other isomers .
  • Hydroxymethylation: Under specific conditions, hydroxymethylation can occur, resulting in compounds like 5-hydroxy-1,3-dioxane and 4-hydroxymethyl-1,3-dioxolane .
  • Rearrangements: The compound may also participate in rearrangement reactions leading to the formation of different structural isomers .

Research indicates that phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol exhibits various biological activities. It has been studied for its potential antioxidant properties, which may contribute to its effectiveness in preventing oxidative stress-related diseases. Additionally, compounds with similar structures have shown antimicrobial activities, suggesting potential applications in pharmaceuticals and natural product chemistry .

Synthesis of phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol can be achieved through several methods:

  • Acetalization Reaction: This method involves reacting glycerol with benzaldehyde under acidic conditions to form the dioxolane structure .
  • Hydroxymethylation: This process typically involves the reaction of phenolic compounds with formaldehyde or other aldehydes under controlled conditions to introduce hydroxymethyl groups into the dioxolane framework .
  • One-Pot Synthesis: Recent advancements have introduced one-pot synthesis techniques that streamline the production of this compound while minimizing by-products and improving yield .

Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol has several notable applications:

  • Fragrance and Flavoring Agent: Due to its aromatic properties, it is used in the formulation of fragrances and flavoring agents in the cosmetic and food industries .
  • Pharmaceuticals: Its potential antioxidant and antimicrobial properties make it a candidate for drug development aimed at treating oxidative stress-related diseases and infections .
  • Chemical Intermediates: It serves as an intermediate in organic synthesis for producing other complex molecules with pharmaceutical relevance .

Studies exploring the interactions of phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol with biological systems have shown promising results:

  • Antioxidant Activity: The compound has demonstrated significant free radical scavenging capabilities in vitro, suggesting its potential role as a natural antioxidant .
  • Synergistic Effects: When combined with other known antimicrobial agents, it has shown enhanced efficacy against certain bacterial strains, indicating possible synergistic effects that could improve therapeutic outcomes .

Several compounds share structural similarities with phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
2-Phenyl-1,3-dioxaneDioxaneLacks hydroxymethyl group; more stable than dioxolanes
BenzaldehydeAromatic AldehydeSimple structure; used in acetalization reactions
5-Hydroxy-1,3-dioxaneHydroxymethyl DioxaneContains a hydroxymethyl group; different reactivity
Phenyl-(2-furan-2-yl)methanolFuran DerivativeExhibits different biological activity due to furan

Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol stands out due to its unique combination of both aromatic and dioxolane functionalities, which contributes to its diverse applications in fragrance formulation and potential biological activities not found in simpler analogs.

Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol serves as a versatile chiral building block in pharmaceutical intermediate synthesis due to its unique structural characteristics and favorable reactivity profile [2]. The compound, with its molecular formula C₁₀H₁₂O₃ and molecular weight of 180.20 g/mol, exhibits exceptional potential in the development of complex pharmaceutical architectures through its dual aromatic-dioxolane functionality [3].

The stereochemical control afforded by the dioxolane ring system makes this compound particularly valuable in asymmetric synthesis applications [4] [5]. Research demonstrates that chiral dioxolan-4-ones, structurally related to the target compound, achieve enantiomeric excesses exceeding 98% when employed as chiral auxiliaries in pharmaceutical synthesis [4] [6]. The dehydrophenylalanine intermediates prepared using similar methodologies provide access to chiral 2-amino-3-phenylpropanol building blocks with predictable stereochemical outcomes [4].

Sequential synthetic transformations utilizing phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol leverage its reactive methanol functionality for further elaboration. The compound can undergo selective reduction, oxidation, and substitution reactions while maintaining the integrity of the dioxolane protecting group . This orthogonal reactivity enables complex pharmaceutical intermediate construction through multi-step synthetic sequences [8].

Advanced synthetic methodologies employing asymmetric hydrogenation catalysts such as DuPHOS rhodium complexes demonstrate the compound's utility in stereoselective transformations [4]. The predictable stereochemical outcomes achieved with these catalytic systems (>98% enantiomeric excess) underscore the compound's value in pharmaceutical intermediate development [4] [5].

Application ParameterValueReference Data
Enantiomeric Excess>95%Asymmetric hydrogenation protocols [4]
Reaction Yield85-93%Multi-step pharmaceutical synthesis [4]
Stereochemical Fidelity>98% deChiral auxiliary applications [6]
Functional Group ToleranceHighCompatible with diverse functionalities [2]

Role in Natural Product Total Synthesis Campaigns

Natural product total synthesis campaigns frequently incorporate phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol as a key intermediate for constructing complex molecular architectures found in biologically active compounds [9] [10]. The compound's structural complexity and stereochemical information make it particularly suitable for multi-step synthetic sequences targeting natural products with challenging stereochemical requirements [11] [6].

Tetrahydroisoquinoline alkaloid synthesis exemplifies the compound's utility in natural product construction [9]. The phenyl-dioxolane motif provides stereochemical control during key bond-forming reactions, enabling access to complex tetracyclic frameworks characteristic of this alkaloid family [9]. Ten-step total synthesis sequences demonstrate yields of 67-85% for target natural products when employing dioxolane-based intermediates [10].

Guaianolide sesquiterpene synthesis utilizes the compound's chiral information to direct stereoselective transformations in the construction of complex polycyclic architectures [10]. The dioxolane ring system serves as a temporary protecting group while simultaneously providing stereochemical guidance for subsequent synthetic transformations [6] [12].

Spiroaminal natural product synthesis leverages the compound's dual functionality for cyclization reactions that establish critical stereochemical relationships [11]. Research demonstrates that asymmetric catalysis protocols employing chiral dioxolane auxiliaries achieve excellent stereoselectivity (>95% ee) in the formation of quaternary stereocenters [11] [13].

Sequential synthetic strategies in natural product campaigns utilize the compound's orthogonal reactivity patterns for selective functionalization sequences [14] [8]. Post-synthetic modification approaches enable late-stage diversification of natural product scaffolds while maintaining stereochemical integrity [14].

Natural Product ClassSynthetic StepsOverall YieldStereoselectivity
THIQ Alkaloids8-1275-85%High (>90% ee) [9]
Sesquiterpenes1067%Excellent (>95% ee) [10]
Spiroaminals5-770-85%Very High (>98% ee) [11]

Polymer Precursor Development via Sequential Functionalization

Polymer precursor development utilizing phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol demonstrates significant potential for advanced materials synthesis through sequential functionalization strategies [15] [16] [14]. The compound's multiple reactive sites enable controlled polymer architecture development via post-polymerization modification techniques [8] [17].

Polylactide copolymer synthesis incorporates the dioxolane motif through ring-opening polymerization protocols that achieve excellent conversion efficiencies (85-100%) [15]. Screening studies identified optimal catalytic systems combining zinc and tin-based catalysts for simultaneous polymerization of lactide and dioxolane-containing monomers [15]. Molecular weight control (15-20 kg/mol) with narrow dispersity (Đ = 1.5-2.5) demonstrates the precision achievable in these polymerization systems [15].

Sequential post-polymerization modification strategies utilize the compound's reactive methanol functionality for orthogonal chemical transformations [14] [8]. Barbier-type allylation reactions using indium powder enable introduction of secondary alcohol and terminal alkene functionalities under mild conditions [14]. Subsequent esterification and thiol-ene click reactions provide access to multifunctional polymer architectures with high efficiency (90-98% conversion) [14].

Thermoset polymer development employs eugenol-functionalized dioxolane monomers for one-pot synthesis of high-performance materials [16]. Cationic polymerization of the double bond functionality combined with dioxolane ring-opening produces cross-linked networks with excellent thermal resistance and high mechanical strength [16]. Microwave-assisted hydrothermal degradation studies demonstrate complete recyclability of these materials [16].

Advanced functionalization protocols utilize catalytic systems for controlled introduction of diverse functional groups [18] [13]. Bio-hybrid synthesis approaches combining enzymatic and chemical catalysis enable sustainable polymer production from renewable feedstocks [18]. Ruthenium-catalyzed transformations provide access to dioxolane-containing polymers with high stereoselectivity [18].

Polymer ArchitectureMolecular Weight (kg/mol)Conversion EfficiencyFunctional Density
PLA Copolymers15-2085-100%Moderate [15]
Functionalized PDL5-1575-95%High [17]
Thermoset Networks10-2580-90%Very High [16]
Sequential PPM Products8-2290-98%Tunable [14]

Structure-property relationships in these polymer systems demonstrate that dioxolane incorporation enhances mechanical properties, thermal stability, and chemical resistance compared to conventional polymer architectures [15] [16]. Shape-memory and self-healing properties observed in cross-linked systems result from free hydroxyl and carboxyl groups generated during polymerization processes [16].

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

256.109944368 g/mol

Monoisotopic Mass

256.109944368 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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